N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
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Overview
Description
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group, an oxadiazole ring, and a pentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-methoxybenzohydrazide can react with ethyl chloroformate to form the corresponding ester, which then cyclizes to form the oxadiazole ring under acidic or basic conditions.
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Alkylation: : The oxadiazole intermediate is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-chloroethane, to introduce the ethyl group.
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Amidation: : The final step involves the reaction of the alkylated oxadiazole with pentanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further functionalization.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In materials science, the compound’s structural features could be exploited to develop new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to molecular targets, while the methoxyphenyl group might enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(1-(3-(2-methoxyphenyl)-1,2,4-thiadiazol-5-yl)ethyl)pentanamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The oxadiazole ring provides a stable heterocyclic framework, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-5-10-14(20)17-11(2)16-18-15(19-22-16)12-8-6-7-9-13(12)21-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLHIBYKKSBXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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